Cas no 156001-68-2 (Methyl 3-cyano-4-hydroxybenzoate)

Methyl 3-cyano-4-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyano-4-hydroxybenzoate
- Benzoic acid, 3-cyano-4-hydroxy-, methyl ester
- 2-Hydroxy-5-methoxycarbonyl-benzonitrile
- 3-Cyano-4-hydroxy-benzoicacidmethylester
- Methyl 3-cyano-4-hydroxy-benzoate
- 3-Cyano-4-hydroxybenzoic acid methyl ester
- 3-Cyano-4-hydroxy-benzoic acid methyl ester
- PubChem16078
- methyl-3-cyano-4-hydroxybenzoate
- AHPCEMBOTQXADD-UHFFFAOYSA-N
- RP03034
- FCH1163607
- EN000055
- MFCD13248596
- AM20030056
- SB33920
- SCHEMBL399625
- W-205796
- FT-0755469
- DTXSID20472104
- AKOS015891390
- Methyl 3-cyano-4-hydroxy-benzoate, AldrichCPR
- 3-Cyano-4-hydroxy-benzoic acid methyl ester;Methyl 3-Cyano-4-hydroxybenzoate
- SY015670
- 156001-68-2
- CS-0033761
- EX-A3118
- DS-15564
- Methyl3-cyano-4-hydroxybenzoate
- DB-014866
-
- MDL: MFCD13248596
- インチ: 1S/C9H7NO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,1H3
- InChIKey: AHPCEMBOTQXADD-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C(C#N)C=1[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 177.04300
- どういたいしつりょう: 177.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 70.3
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 167-168 ºC (methanol water )
- ふってん: 336.3℃ at 760 mmHg
- フラッシュポイント: 157.192°C
- 屈折率: 1.573
- ようかいど: 微溶性(1.5 g/l)(25ºC)、
- PSA: 70.32000
- LogP: 1.05048
Methyl 3-cyano-4-hydroxybenzoate セキュリティ情報
Methyl 3-cyano-4-hydroxybenzoate 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Methyl 3-cyano-4-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB514938-1g |
Methyl 3-cyano-4-hydroxybenzoate, 95%; . |
156001-68-2 | 95% | 1g |
€233.90 | 2025-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104401-1g |
3-Cyano-4-hydroxybenzoic acid methyl ester |
156001-68-2 | 98% | 1g |
¥1643 | 2023-04-15 | |
ChemScence | CS-0033761-10g |
3-Cyano-4-hydroxybenzoic acid methyl ester |
156001-68-2 | 98.11% | 10g |
$1144.0 | 2022-04-27 | |
ChemScence | CS-0033761-250mg |
3-Cyano-4-hydroxybenzoic acid methyl ester |
156001-68-2 | 98.11% | 250mg |
$96.0 | 2022-04-27 | |
ChemScence | CS-0033761-5g |
3-Cyano-4-hydroxybenzoic acid methyl ester |
156001-68-2 | 98.11% | 5g |
$606.0 | 2022-04-27 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0491-100mg |
Methyl 3-cyano-4-hydroxy-benzoate |
156001-68-2 | 96% | 100mg |
¥1049.27 | 2025-01-21 | |
Ambeed | A180544-5g |
Methyl 3-cyano-4-hydroxybenzoate |
156001-68-2 | 98% | 5g |
$390.0 | 2025-02-22 | |
Chemenu | CM100514-1g |
methyl 3-cyano-4-hydroxybenzoate |
156001-68-2 | 95+% | 1g |
$281 | 2021-06-17 | |
TRC | B498498-50mg |
methyl 3-cyano-4-hydroxybenzoate |
156001-68-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FR332-1g |
Methyl 3-cyano-4-hydroxybenzoate |
156001-68-2 | 98% | 1g |
2305.0CNY | 2021-07-12 |
Methyl 3-cyano-4-hydroxybenzoate 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Methyl 3-cyano-4-hydroxybenzoateに関する追加情報
Methyl 3-cyano-4-hydroxybenzoate (CAS No. 156001-68-2)
Methyl 3-cyano-4-hydroxybenzoate, with the CAS registry number 156001-68-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also known as 3-cyano-4-hydroxybenzoic acid methyl ester, is characterized by its unique structure, which includes a methyl ester group, a cyano group, and a hydroxyl group attached to a benzoate ring. The combination of these functional groups makes it a versatile molecule with potential applications in various areas of research and industry.
The synthesis of Methyl 3-cyano-4-hydroxybenzoate has been explored through several methodologies, including nucleophilic aromatic substitution and esterification reactions. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption and environmental impact.
One of the most promising applications of this compound lies in its use as a precursor for the synthesis of advanced materials. The cyano group in the molecule serves as a reactive site for further functionalization, enabling the creation of polymers, coordination compounds, and hybrid materials with tailored properties. For example, recent research has demonstrated the ability to incorporate Methyl 3-cyano-4-hydroxybenzoate into metal-organic frameworks (MOFs) to enhance their catalytic activity and stability under harsh conditions.
In addition to its role in materials science, this compound has shown potential in pharmaceutical applications. The hydroxyl group provides opportunities for bioisosteric replacements and drug delivery system design. Studies have explored its ability to act as a prodrug or carrier molecule, facilitating targeted drug delivery and improving therapeutic efficacy. Furthermore, its cyano group can participate in hydrogen bonding interactions, which are critical for drug-receptor binding.
The electronic properties of Methyl 3-cyano-4-hydroxybenzoate have also been studied extensively. Computational chemistry techniques, such as density functional theory (DFT), have been employed to analyze its electronic structure and reactivity. These studies reveal that the compound exhibits significant electron-withdrawing effects due to the cyano group, which can influence its reactivity in various chemical transformations.
From an environmental perspective, the biodegradation and toxicity profiles of this compound are critical considerations for its safe use in industrial applications. Recent eco-toxicological studies have assessed its impact on aquatic organisms, providing valuable insights into its environmental fate and potential risks. These findings underscore the importance of responsible handling and disposal practices when working with this compound.
In summary, Methyl 3-cyano-4-hydroxybenzoate (CAS No. 156001-68-2) is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as a versatile building block for advanced materials and pharmaceuticals while offering opportunities for innovative research in synthesis optimization and environmental impact assessment.
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